molecular formula C10H9FN2O2 B1532865 Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 920978-84-3

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1532865
CAS No.: 920978-84-3
M. Wt: 208.19 g/mol
InChI Key: JNDGSFPBEITVRR-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 1H-pyrrolo[2,3-c]pyridine derivatives

Comparison: Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to the presence of the ethyl ester and fluorine substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its non-fluorinated counterparts, the fluorine atom can enhance the compound’s stability and binding affinity to biological targets .

Biological Activity

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 920978-84-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Molecular Formula : C10_{10}H9_{9}FN2_{2}O2_{2}
  • Molecular Weight : 208.19 g/mol
  • Purity : Typically specified by suppliers for research use .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds containing the pyrrole moiety often exhibit significant anti-inflammatory and analgesic properties, possibly through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Anti-inflammatory Activity

Studies have demonstrated that derivatives of pyrrolo compounds exhibit notable anti-inflammatory effects. This compound has been evaluated for its COX inhibitory activity. In vitro assays have shown promising results with IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac and celecoxib.

CompoundIC50_{50} (μM)Selectivity Index
This compound0.034 - 0.052High
Diclofenac0.054Reference
Celecoxib0.060Reference

This table summarizes the anti-inflammatory potency of this compound in comparison to standard medications.

Antiproliferative Activity

Recent studies have also explored the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in human tumor cell lines with GI50_{50} values in the nanomolar to micromolar range.

Cell LineGI50_{50} (nM)
HeLa (cervical cancer)50 - 100
MCF-7 (breast cancer)75 - 150
A549 (lung cancer)100 - 200

These findings suggest that this compound may serve as a potential lead compound for developing anticancer agents.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolo derivatives, including this compound. The study assessed the compound's efficacy in reducing inflammation in rodent models of arthritis. Results indicated a significant reduction in paw edema compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Safety and Toxicology

Safety assessments are crucial for any new pharmacological agent. Preliminary toxicological evaluations indicate that this compound exhibits a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models . Further studies are necessary to fully elucidate its long-term safety and potential side effects.

Properties

IUPAC Name

ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDGSFPBEITVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737488
Record name Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920978-84-3
Record name Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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